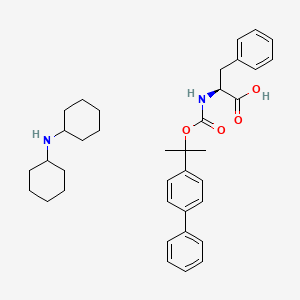
17alpha-Methyl-2beta,3alpha,17beta-trihydroxy-5alpha-androstane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17.alpha.-methyl-2.beta.,3.alpha.,17.beta.-trihydroxy-5.alpha.-androstane is a synthetic androgenic steroid. It is a derivative of androstane, characterized by the presence of three hydroxyl groups and a methyl group at specific positions on the steroid backbone. This compound is known for its significant androgenic activity, which influences the development of male characteristics and has various applications in medical and scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17.alpha.-methyl-2.beta.,3.alpha.,17.beta.-trihydroxy-5.alpha.-androstane involves multiple steps, starting from basic steroidal precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at the 2, 3, and 17 positions.
Methylation: Addition of a methyl group at the 17.alpha. position.
Reduction: Reduction of specific double bonds to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalytic Hydrogenation: To achieve the reduction of double bonds.
Chromatographic Purification: To isolate the desired product from reaction mixtures.
Crystallization: To obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the hydroxyl groups or reduce any remaining double bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogenating agents or alkylating agents.
Major Products:
Oxidized Derivatives: Such as ketones or aldehydes.
Reduced Derivatives: Including fully saturated steroids.
Substituted Compounds: With various functional groups replacing the hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
17.alpha.-methyl-2.beta.,3.alpha.,17.beta.-trihydroxy-5.alpha.-androstane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its role in androgen receptor binding and its effects on gene expression.
Medicine: Explored for potential therapeutic uses in conditions requiring androgenic stimulation, such as hypogonadism.
Industry: Utilized in the development of performance-enhancing drugs and in the study of steroid metabolism
Wirkmechanismus
The compound exerts its effects primarily through binding to androgen receptors. Upon binding, it activates the receptor, leading to the transcription of specific genes that promote the development of male characteristics. The pathways involved include:
Androgen Receptor Activation: Leading to changes in gene expression.
Signal Transduction Pathways: Involving various intracellular signaling molecules.
Vergleich Mit ähnlichen Verbindungen
17.alpha.-methyltestosterone: Another synthetic androgen with similar properties but different structural modifications.
5.alpha.-androstane-3.alpha.,17.beta.-diol: A naturally occurring androgen with a similar backbone but different functional groups.
Uniqueness: 17.alpha.-methyl-2.beta.,3.alpha.,17.beta.-trihydroxy-5.alpha.-androstane is unique due to its specific hydroxylation pattern and methylation, which confer distinct biological activities and stability compared to other androgens .
Eigenschaften
CAS-Nummer |
1375064-29-1 |
|---|---|
Molekularformel |
C20H34O3 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
(2S,3S,5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-2,3,17-triol |
InChI |
InChI=1S/C20H34O3/c1-18-11-17(22)16(21)10-12(18)4-5-13-14(18)6-8-19(2)15(13)7-9-20(19,3)23/h12-17,21-23H,4-11H2,1-3H3/t12-,13+,14-,15-,16-,17-,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
BUTNDYMNFYGFDE-PEACWCRISA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)O)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(C(C4)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















